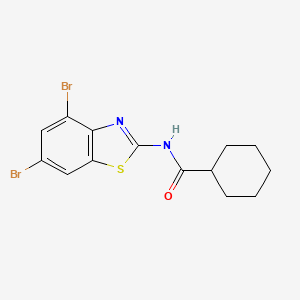![molecular formula C21H29N3O2 B6060378 1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has shown promising results in preclinical studies, and it is believed that it could be used to treat a range of neurological disorders.
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, which in turn reduces the activity of neurons in the brain and prevents seizures. CPP-115 has also been shown to reduce the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This can help to reduce the reinforcing effects of drugs of abuse and prevent addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the activity of neurons, and reducing the reinforcing effects of drugs of abuse. CPP-115 has also been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 is that it has been extensively studied in preclinical models and has shown promising results in the treatment of various neurological disorders. However, one limitation of CPP-115 is that it has not yet been tested in humans, and it is unclear whether it will be effective in clinical trials.
Future Directions
There are several future directions for research on CPP-115, including:
1. Testing the efficacy of CPP-115 in clinical trials for the treatment of neurological disorders.
2. Investigating the potential use of CPP-115 in the treatment of other disorders, such as depression and schizophrenia.
3. Studying the long-term effects of CPP-115 on the brain and body.
4. Developing new analogs of CPP-115 that could be more effective or have fewer side effects.
5. Investigating the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process that involves the conversion of vigabatrin to 4-amino-5-hexenoic acid, followed by the reaction with 3-methylbenzylamine, and then cyclization with cyclopropylcarbonyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the activity of neurons and prevent seizures. CPP-115 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting that it could be used as a potential treatment for addiction.
properties
IUPAC Name |
1-cyclopropyl-N-[1-(3-methylphenyl)piperidin-4-yl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-3-2-4-19(13-15)23-11-9-17(10-12-23)22-21(26)16-5-8-20(25)24(14-16)18-6-7-18/h2-4,13,16-18H,5-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKUFRUFZHFAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-propyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6060295.png)
![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)
![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6060318.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B6060333.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)

![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)